Risarestat

Übersicht

Beschreibung

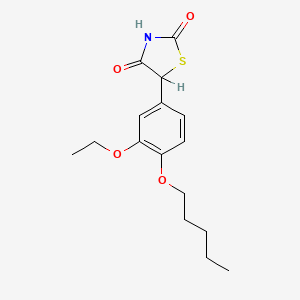

Risarestat is a thiazolidinone . It is also known as CT 112 . It was initially developed by Takeda Pharmaceutical Co., Ltd . Its global highest R&D status is discontinued .

Synthesis Analysis

Risarestat is a small molecule drug . It is an AKR1B1 inhibitor, also known as an Aldose reductase inhibitor . It was developed for therapeutic areas in Endocrinology and Metabolic Disease .Molecular Structure Analysis

The molecular formula of Risarestat is C16H21NO4S . The IUPAC name is 5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione . The InChIKey is CRPGRUONUFDYBG-UHFFFAOYSA-N .Chemical Reactions Analysis

Risarestat has a molecular formula of CHNOS, with an average mass of 323.407 Da and a Monoisotopic mass of 323.119141 Da .Physical And Chemical Properties Analysis

Risarestat has a molecular weight of 323.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

Risarestat is a potent aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage complications of diabetes .

Corneal Epithelial Barrier Function Improvement

Topically applied Risarestat has been shown to penetrate the cornea at sufficient concentrations to inhibit the activity of aldose reductase in the lens and can be taken up by the endothelial cells . It was shown to improve the corneal epithelial barrier function in diabetic patients .

Treatment of Diabetes Complications

Risarestat has been used in the treatment of diabetes complications . Its mechanism of action as an aldose reductase inhibitor makes it useful in managing metabolic diseases .

Thyroid Hormone Receptor Antagonism

Risarestat also acts as a thyroid hormone receptor (TR) antagonist . This could have potential implications in the treatment of hypothyroidism .

Hypoglycemia Treatment

Risarestat has been used for the treatment of hypoglycemia . Its ability to modulate glucose metabolism makes it a potential therapeutic agent in this context .

Research and Development

Risarestat was initially developed by Takeda Pharmaceutical Co., Ltd . Although its global highest R&D status is discontinued, it remains a subject of interest in scientific research .

Wirkmechanismus

Target of Action

Risarestat is a small molecule drug that primarily targets AKR1B1 , also known as Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

Risarestat acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, Risarestat reduces the conversion of glucose to sorbitol, a sugar alcohol. High levels of sorbitol can cause damage to cells, particularly in the eyes, nerves, and kidneys of individuals with diabetes .

Biochemical Pathways

Risarestat affects the Fructose and Mannose metabolism and Galactose metabolism pathways . By inhibiting Aldose Reductase, Risarestat disrupts these pathways, leading to a decrease in sorbitol production. This can help prevent or slow down the development of diabetic complications.

Pharmacokinetics

Aldose reductase inhibitors, in general, have been noted for their scattered clinical pharmacokinetics .

Result of Action

The primary result of Risarestat’s action is the reduction of sorbitol levels in cells . This can help prevent cellular damage caused by high sorbitol levels, thereby potentially preventing or slowing the progression of long-term complications in individuals with diabetes.

Eigenschaften

IUPAC Name |

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGRUONUFDYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048796 | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Risarestat | |

CAS RN |

79714-31-1 | |

| Record name | Risarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79714-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

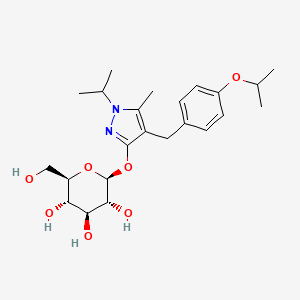

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)